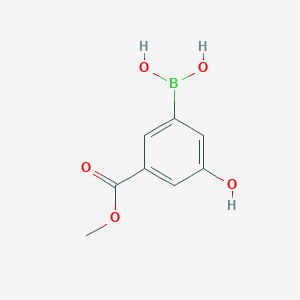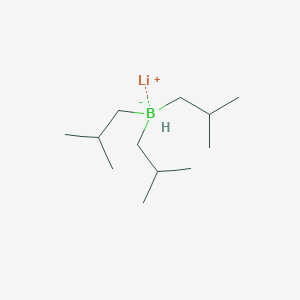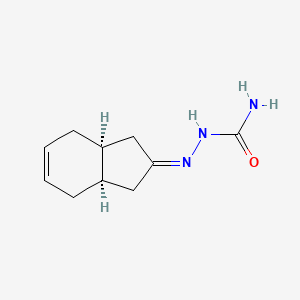
1,2,3,4-Tetrahydroquinolin-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroquinolin-7-yl acetate is a derivative of tetrahydroquinoline, a heterocyclic compound that is widely studied for its diverse biological activities and potential applications in medicinal chemistry. The acetate group attached to the 7th position of the tetrahydroquinoline ring enhances its chemical properties, making it a valuable compound for various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinolin-7-yl acetate can be synthesized through a multi-step process involving the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions typically involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydroquinolin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Substitution: The acetate group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, fully saturated tetrahydroquinoline compounds, and substituted tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroquinolin-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, photosensitizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydroquinolin-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
Quinoline: A parent compound with a fully aromatic ring structure.
Isoquinoline: Another related compound with a different ring structure.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroquinolin-7-yl acetate |
InChI |
InChI=1S/C11H13NO2/c1-8(13)14-10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3 |
Clave InChI |
DEKVLUXCGWBMKH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(CCCN2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)
![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)





![[Chloromethyl(dimethyl)silyl] butanoate](/img/structure/B11904505.png)
